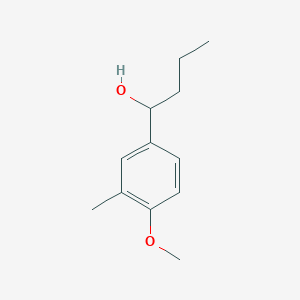

1-(4-Methoxy-3-methylphenyl)-1-butanol

Description

1-(4-Methoxy-3-methylphenyl)-1-butanol is a tertiary alcohol characterized by a butanol chain attached to a substituted aromatic ring. The phenyl group is functionalized with a methoxy (-OCH₃) group at the para position and a methyl (-CH₃) group at the meta position.

Properties

IUPAC Name |

1-(4-methoxy-3-methylphenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-4-5-11(13)10-6-7-12(14-3)9(2)8-10/h6-8,11,13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXQDICGQHOKFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC(=C(C=C1)OC)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-3-methylphenyl)-1-butanol can be synthesized through several methods, including:

Friedel-Crafts Alkylation: This involves the reaction of 4-methoxy-3-methylphenol with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Grignard Reaction: The Grignard reagent, phenylmagnesium bromide, can be reacted with butyl bromide followed by hydrolysis to yield the target compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above reactions, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-3-methylphenyl)-1-butanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(4-methoxy-3-methylphenyl)-1-butanone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution Reactions: The methoxy and methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromyl chloride (CrO2Cl2) and pyridinium chlorochromate (PCC).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution Reactions: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed:

Oxidation: 1-(4-methoxy-3-methylphenyl)-1-butanone

Reduction: 1-(4-methoxy-3-methylphenyl)-butane

Substitution Reactions: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-Methoxy-3-methylphenyl)-1-butanol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(4-Methoxy-3-methylphenyl)-1-butanol exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Methylphenyl)-1-propanol

- Structure: Features a shorter propanol chain and a para-methyl-substituted phenyl group (CAS: 25574-04-3) .

- Key Differences: The shorter chain length (C3 vs. C4) may reduce lipophilicity compared to 1-(4-Methoxy-3-methylphenyl)-1-butanol.

- Applications : Used in industrial synthesis; its safety profile (GHS data) suggests moderate toxicity, though specifics for the target compound remain undefined .

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL)

- Structure: A nitrosamine-containing analog with a pyridyl group instead of a methoxyphenyl group. NNAL is a metabolite of the tobacco-specific carcinogen NNK .

- Key Differences: The pyridyl ring and nitrosamino group in NNAL confer high carcinogenicity, inducing lung and pancreatic tumors in rats, unlike the non-nitrosated target compound . Stereochemistry matters: (R)-NNAL is more carcinogenic than (S)-NNAL, suggesting chiral centers significantly impact biological activity. The target compound lacks such stereochemical complexity .

- Metabolism : NNAL undergoes glucuronidation, while the methoxy group in the target compound may favor oxidative metabolism or conjugation pathways .

Methoxy-Substituted Aromatic Alcohols

- Examples: 4-Methoxy-1-methyl-2-(2-methylpropanoyl)benzene () and 1-(4-fluorobenzyl)-substituted compounds ().

- Key Differences :

Data Table: Structural and Functional Comparison

Research Findings from Analogous Compounds

- Carcinogenicity: NNAL’s tumorigenic effects highlight the critical role of nitrosamine groups in DNA adduct formation.

- Stereoselectivity : Chiral analogs like NNAL exhibit enantiomer-specific toxicity, emphasizing the need for stereochemical analysis in future studies of the target compound .

Biological Activity

1-(4-Methoxy-3-methylphenyl)-1-butanol, also known as a derivative of butanol with specific methoxy and methyl substitutions on the aromatic ring, exhibits unique chemical properties that may influence its biological activity. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C12H18O2

- Molecular Weight : 198.27 g/mol

- Structure : The compound features a butanol backbone with a methoxy group (-OCH3) and a methyl group (-CH3) attached to the aromatic ring, which significantly influences its reactivity and interactions with biological systems.

1. Antimicrobial Properties

Research has indicated that compounds with similar structures to 1-(4-Methoxy-3-methylphenyl)-1-butanol may exhibit antimicrobial activity. For instance, studies on related phenolic compounds have shown effectiveness against various bacterial strains. The presence of the methoxy group is often associated with enhanced antimicrobial properties due to increased lipophilicity, allowing better membrane penetration in bacteria.

2. Enzyme Interaction

The compound's structural features suggest potential interactions with enzymes involved in metabolic pathways. Preliminary studies indicate that it may influence enzyme activity, particularly those involved in lipid metabolism and detoxification processes. For example, its effects on cytochrome P450 enzymes warrant further investigation to understand its role in drug metabolism and potential toxicological implications.

3. Cytotoxicity and Safety Profile

Toxicological assessments reveal that 1-(4-Methoxy-3-methylphenyl)-1-butanol exhibits low toxicity in animal models. In repeated dose toxicity studies, no significant adverse effects were observed at doses up to 1000 mg/kg body weight. The NOAEL (No Observed Adverse Effect Level) was determined to be 60 mg/kg for males and 250 mg/kg for females, indicating a favorable safety profile for potential therapeutic applications .

4. Potential Therapeutic Applications

The unique combination of functional groups in this compound suggests several therapeutic applications:

- Anti-inflammatory Agents : Due to its structural similarity to known anti-inflammatory agents, further exploration could identify its efficacy in reducing inflammation.

- Metabolic Syndrome Management : Similar compounds have shown promise in managing metabolic disorders by influencing lipid profiles and glucose metabolism, suggesting potential applications for 1-(4-Methoxy-3-methylphenyl)-1-butanol in treating conditions like obesity and diabetes.

Study on Lipid Metabolism

A recent study investigated the effects of related compounds on lipid metabolism in pre-adipocyte cell lines. The results indicated that certain derivatives could significantly reduce lipid accumulation and improve insulin sensitivity, highlighting the potential of similar structures like 1-(4-Methoxy-3-methylphenyl)-1-butanol to influence metabolic pathways positively.

Toxicology Assessment

In a comprehensive toxicology assessment involving repeated dose studies in rats, no significant changes were reported in general health indicators or organ weights at lower doses. However, at higher doses (1000 mg/kg), slight increases in liver and kidney weights were noted, suggesting a need for further evaluation of long-term exposure effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-Phenyl-1-butanol | Lacks methoxy and methyl groups | Simple phenolic structure |

| 1-(4-Methylphenyl)-1-butanol | Similar structure with an additional carbon | Longer alkyl chain |

| 3-(4-Methoxyphenyl)-1-propanol | Methoxy group at different position | Structural variation affecting reactivity |

The comparative analysis illustrates how the unique arrangement of substituents on the aromatic ring of 1-(4-Methoxy-3-methylphenyl)-1-butanol contributes to its distinct biological activities compared to structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.